Stereospecific PRMT5•MTA Target Engagement
(S)-Navlimetostat exhibits a biochemical IC50 of 7070 nM for the PRMT5•MTA complex, representing an approximately 1964-fold reduction in inhibitory potency compared to the active R-enantiomer Navlimetostat (MRTX-1719), which has an IC50 of 3.6 nM against the PRMT5•MTA complex and 20.5 nM against PRMT5 alone in the same biochemical assay format . This potency differential is among the largest reported for an enantiomeric pair of clinical-stage oncology compounds and reflects the strict stereochemical requirements of the PRMT5•MTA binding pocket for the atropisomeric axis configuration [1]. The Kd of the active enantiomer for the PRMT5•MTA complex is 0.14 pM, underscoring the magnitude of binding affinity lost upon inversion of the atropisomeric stereochemistry .
| Evidence Dimension | Biochemical IC50 for PRMT5•MTA complex inhibition |
|---|---|
| Target Compound Data | IC50 = 7070 nM |
| Comparator Or Baseline | Navlimetostat (R-enantiomer): IC50 = 3.6 nM for PRMT5•MTA; IC50 = 20.5 nM for PRMT5 alone |
| Quantified Difference | ~1964-fold reduction in potency (~5.6 pIC50 units) |
| Conditions | PRMT5/MEP50 biochemical assay in the presence of 2 μM MTA; measured via methyltransferase activity |
Why This Matters
This dramatic and quantifiable potency gap establishes (S)-Navlimetostat as the definitive matched negative control for validating on-target PRMT5•MTA pharmacology and for benchmarking assay specificity in high-throughput screening campaigns.
- [1] Smith CR, et al. Fragment-Based Discovery of MRTX1719. J Med Chem. 2022;65(3):1749-1766. doi:10.1021/acs.jmedchem.1c01900 View Source
